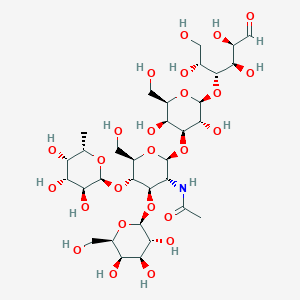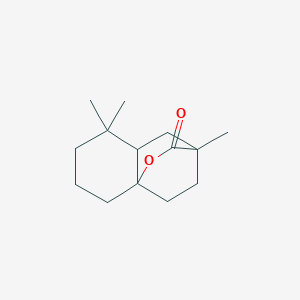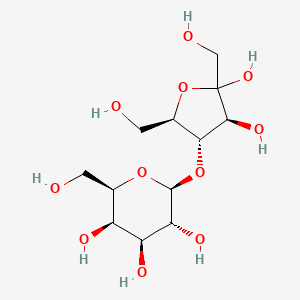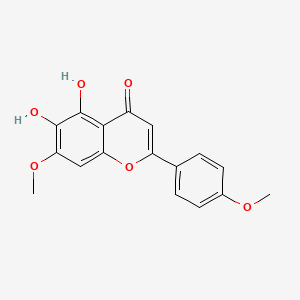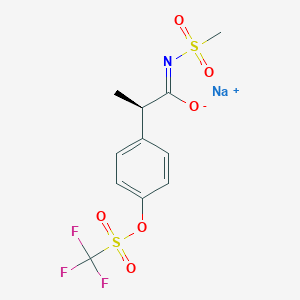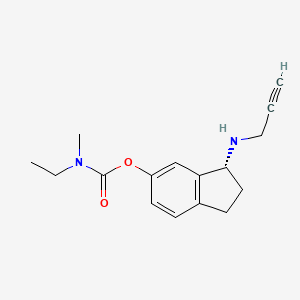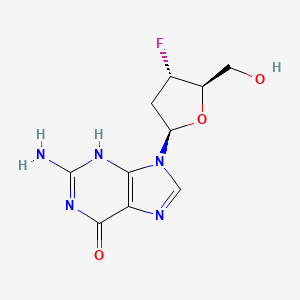
IEM 1754 dihidrobromuro
Descripción general
Descripción
IEM-1754 es un derivado adamantano dicatiónico conocido por su potente acción de bloqueo en los canales abiertos de los receptores de glutamato ionotrópicos nativos. Estos receptores incluyen receptores sensibles al quisqualato en músculos de insectos, receptores de N-metil-D-aspartato en neuronas corticales de rata cultivadas, y receptores de ácido alfa-amino-3-hidroxi-5-metil-4-isoxazolpropiónico en células del hipocampo recién aisladas . IEM-1754 ha mostrado potencia anticonvulsiva in vivo .
Aplicaciones Científicas De Investigación
IEM-1754 es ampliamente utilizado en la investigación científica debido a su capacidad para bloquear los receptores de glutamato ionotrópicos. Sus aplicaciones incluyen:
Química: Utilizado como una herramienta para estudiar las propiedades y funciones de los receptores de glutamato.
Biología: Empleo en experimentos para comprender el papel de los receptores de glutamato en la señalización neuronal y la transmisión sináptica.
Medicina: Investigado por sus posibles propiedades anticonvulsivas y sus efectos sobre la excitabilidad neuronal.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de glutamato.
Mecanismo De Acción
IEM-1754 ejerce sus efectos bloqueando los canales abiertos de los receptores de glutamato ionotrópicos. Se une a un sitio profundo dentro del poro del receptor, evitando el flujo de iones y por lo tanto inhibiendo la actividad del receptor. Esta acción de bloqueo depende de la composición de la subunidad del receptor y está influenciada por factores como el voltaje y la apertura del receptor . Los objetivos moleculares de IEM-1754 incluyen receptores de N-metil-D-aspartato, receptores de ácido alfa-amino-3-hidroxi-5-metil-4-isoxazolpropiónico y receptores sensibles al quisqualato .
Análisis Bioquímico
Biochemical Properties
IEM 1754 Dihydrobromide plays a significant role in biochemical reactions as it acts as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluA2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluA2-containing receptors . It also potently blocks NMDA receptor channels .
Cellular Effects
The effects of IEM 1754 Dihydrobromide on cells are primarily due to its ability to block AMPA and NMDA receptors . By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of IEM 1754 Dihydrobromide involves its interaction with AMPA and NMDA receptors. It acts as a voltage-dependent open-channel blocker, selectively blocking GluA2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluA2-containing receptors . This blocking action can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Métodos De Preparación
IEM-1754 se sintetiza a través de una serie de reacciones químicas que involucran derivados del adamantanoLas condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido y la aplicación de técnicas ultrasónicas para mejorar la solubilidad .
Análisis De Reacciones Químicas
IEM-1754 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos dicatiónicos, alterando potencialmente la actividad del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales al núcleo del adamantano, afectando su afinidad de unión y potencia.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
IEM-1754 se compara con otros derivados adamantano dicatiónicos como IEM-1460 e IEM-1925. Si bien los tres compuestos son potentes bloqueadores de los receptores de glutamato ionotrópicos, difieren en su potencia y características de unión. IEM-1925, por ejemplo, tiene una mayor potencia debido a su porción fenilciclohexilo, que mejora su afinidad de unión . IEM-1460, por otro lado, es similar a IEM-1754 pero exhibe diferentes propiedades de bloqueo dependientes del voltaje .
Compuestos similares incluyen:
IEM-1460: Otro derivado adamantano dicatiónico con propiedades de bloqueo similares.
IEM-1925: Un derivado fenilciclohexilo con mayor potencia.
Fenciclidina: Un compuesto no adamantano con efectos similares de bloqueo de receptores.
Propiedades
IUPAC Name |
N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHTNNJCZDROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


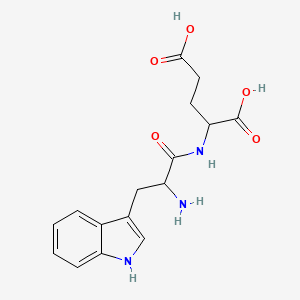
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

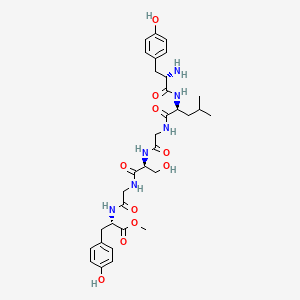
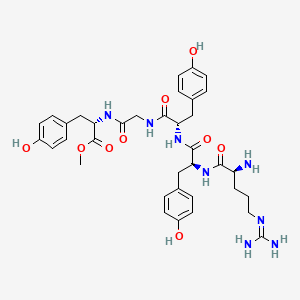
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
